molecular formula C23H18Cl2N2S B2354319 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole CAS No. 339277-22-4

2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole

Cat. No.: B2354319
CAS No.: 339277-22-4
M. Wt: 425.37
InChI Key: PDDZMDIZKJUSFP-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorobenzyl and diphenyl groups attached to an imidazole ring, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazole ring or the attached aromatic groups.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole hydrochloride
  • 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole

Uniqueness

2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole stands out due to its specific combination of dichlorobenzyl and diphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2S/c1-27-22(17-11-6-3-7-12-17)21(16-9-4-2-5-10-16)26-23(27)28-15-18-19(24)13-8-14-20(18)25/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDZMDIZKJUSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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